molecular formula C7H3Cl3O4S B1321903 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid CAS No. 53552-95-7

2,3-Dichloro-5-(chlorosulfonyl)benzoic acid

Cat. No. B1321903
CAS RN: 53552-95-7
M. Wt: 289.5 g/mol
InChI Key: XXGZTPVQCLURSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid, is a chlorinated benzoic acid derivative with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of structurally related compounds. For instance, the synthesis of 3,5-dichloro benzoic acid from o-amino benzoic acid suggests potential synthetic pathways that might be adapted for the target compound .

Synthesis Analysis

The synthesis of related chlorinated benzoic acids typically involves chlorination and functionalization of simpler benzoic acid derivatives. For example, 3,5-dichloro benzoic acid was synthesized using o-amino benzoic acid, chlorine, and diazotization under specific reaction conditions, achieving yields over 70% . This indicates that a similar approach could be employed for synthesizing 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid, with adjustments to the starting materials and reaction conditions to introduce the sulfonyl chloride group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids and their derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid was determined, revealing centrosymmetric hydrogen-bonded cyclic dimers and the orientation of the carboxylic acid group relative to the benzene ring . This information is valuable for predicting the molecular structure and potential intermolecular interactions of 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid.

Chemical Reactions Analysis

The reactivity of chlorinated benzoic acids is influenced by the presence of electron-withdrawing groups, such as chlorine and sulfonyl groups, which can affect the kinetics of substitution reactions. For example, the kinetic investigations of substitution reactions of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride correlated well with the stereochemical characteristics of the molecules . This suggests that the reactivity of 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid in substitution reactions would also be influenced by its steric and electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are determined by their molecular structure. For instance, the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated, providing insights into the charge density distribution and intramolecular hydrogen bonding . These findings can be extrapolated to predict the solubility, melting point, and other physicochemical properties of 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid.

Scientific Research Applications

Synthesis and Chemical Applications

Several studies focus on the synthesis and applications of compounds structurally related to 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid. The compound has been synthesized from various starting materials for different purposes:

  • Synthesis of dichloroisoeverninic acid, a food additive and a component in antibiotics, from methyl orsellinate (Dornhagen & Scharf, 1985).
  • Synthesis of 3,5-dichloro benzoic acid with a high yield under optimized conditions, indicating the efficiency of the synthesis process (Qun, 2009).
  • Development of various chlorohydroxybenzenesulfonyl derivatives with potential herbicidal applications, showing the versatility of compounds with similar structural components (Cremlyn & Cronje, 1979).

Phase Behavior in Pharmaceutical Research

2,3-Dichloro-5-(chlorosulfonyl)benzoic acid and related compounds have been studied for their thermodynamic phase behavior, which is crucial for process design in pharmaceutical research. The study involved modeling phase equilibria in mixtures containing benzoic acid and chlorobenzoic acids, providing insights into the stability and solubility of these compounds (Reschke, Zherikova, Verevkin, & Held, 2016).

properties

IUPAC Name

2,3-dichloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGZTPVQCLURSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608222
Record name 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-(chlorosulfonyl)benzoic acid

CAS RN

53552-95-7
Record name 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-5-(chlorosulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.